molecular formula C8H11F3N4 B1604671 5,5-Dimethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 723286-97-3

5,5-Dimethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B1604671
CAS No.: 723286-97-3
M. Wt: 220.2 g/mol
InChI Key: QIWPQNRZCNMWQG-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Substituted 3-trifluoromethyl-5,6-dihydro-1,2,4-triazolo [3,4-a]isoquinolines can be obtained by reacting substituted 1-methylthio-3,4-dihydroisoquinolines with hydrazine hydrate and trifluoroacetic acid .
  • Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles can be achieved using trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials .

Scientific Research Applications

Synthesis and Anticancer Activity

Research has focused on synthesizing derivatives of this compound and evaluating their potential anticancer activities. For instance, a series of derivatives were synthesized and screened for anticancer activity against several cancer cell lines, including human lung cancer and colorectal adenocarcinoma. Among these, certain compounds demonstrated promising IC50 values, suggesting their potential as anticancer agents (Pei et al., 2022).

Antimicrobial Activity

Another study explored the synthesis of urea and thiourea derivatives of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1, 2, 4]triazolo[4,3-a]pyrazine. These compounds were tested for their in vitro antimicrobial activity against several bacterial and fungal strains, showing that some derivatives exhibit potential antimicrobial properties, with MIC values ranging from 6.25–25.0 µg/mL (Mannam et al., 2019).

Synthesis and Characterization

The chemical synthesis and characterization of this compound and its derivatives are critical for further applications. A study reported the efficient synthesis of 3,8-dichloro-[1, 2, 4] triazolo [4, 3-a] pyrazine, an important intermediate for the synthesis of small molecule anticancer drugs, showcasing a method with a total yield of 76.57% (Zhang et al., 2019).

Applications in Energetic Materials

Research into the synthesis of oxygen-rich 1,2,4-triazolo[3,4-d]-1,2,4-triazolo[3,4-f]-furazano[3,4-b]pyrazines has shown potential use as explosive and propellant ingredients, highlighting their significance in the development of energetic materials (Sheremetev et al., 2016).

Potential in P2X7 Receptor Antagonism

A novel series of 4-(R)-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridines, structurally related to 5,5-Dimethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine, were identified as potent and brain-penetrant P2X7 antagonists. This research underscores the importance of such compounds in the development of new therapeutic agents (Letavic et al., 2017).

Properties

IUPAC Name

5,5-dimethyl-3-(trifluoromethyl)-7,8-dihydro-6H-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N4/c1-7(2)4-12-3-5-13-14-6(15(5)7)8(9,10)11/h12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWPQNRZCNMWQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2=NN=C(N21)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647274
Record name 5,5-Dimethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

723286-97-3
Record name 5,5-Dimethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-Dimethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 2
5,5-Dimethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 3
Reactant of Route 3
5,5-Dimethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 4
5,5-Dimethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 5
5,5-Dimethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 6
Reactant of Route 6
5,5-Dimethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

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